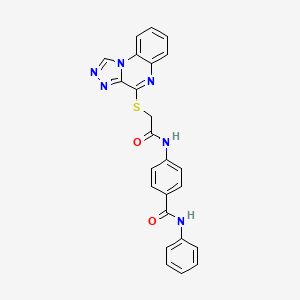

Vegfr-2-IN-13

Description

BenchChem offers high-quality Vegfr-2-IN-13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vegfr-2-IN-13 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H18N6O2S |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

N-phenyl-4-[[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetyl]amino]benzamide |

InChI |

InChI=1S/C24H18N6O2S/c31-21(14-33-24-22-29-25-15-30(22)20-9-5-4-8-19(20)28-24)26-18-12-10-16(11-13-18)23(32)27-17-6-2-1-3-7-17/h1-13,15H,14H2,(H,26,31)(H,27,32) |

InChI Key |

PXFDSDWTTASZNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Mechanism of Action of Vegfr-2-IN-13: A Technical Guide for Researchers

A deep dive into the inhibitory action of Vegfr-2-IN-13, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2, this guide offers a comprehensive overview of its mechanism, quantitative efficacy, and the experimental protocols for its evaluation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3] Consequently, VEGFR-2 has emerged as a critical target for the development of novel anticancer therapies. This technical guide elucidates the mechanism of action of Vegfr-2-IN-13, a representative small molecule inhibitor targeting the VEGFR-2 kinase.

Core Mechanism of Action: Competitive ATP Inhibition

Vegfr-2-IN-13 functions as a Type II inhibitor of the VEGFR-2 tyrosine kinase.[4][5] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors like Vegfr-2-IN-13 bind to the inactive "DFG-out" conformation of the kinase domain. This binding occurs at the ATP-binding pocket and an adjacent allosteric site. By stabilizing the inactive state, Vegfr-2-IN-13 prevents the conformational changes required for ATP binding and subsequent autophosphorylation of the receptor, thereby blocking the entire downstream signaling cascade.[4][5]

The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and a conformational change that activates the intracellular kinase domain. This leads to the autophosphorylation of specific tyrosine residues, which then act as docking sites for various signaling proteins. These interactions trigger multiple downstream pathways, including the PLCγ-PKC-MAPK pathway for cell proliferation, the PI3K-Akt pathway for cell survival, and pathways involving Src and FAK for cell migration.[6][7][8] Vegfr-2-IN-13, by inhibiting the initial phosphorylation step, effectively shuts down all these pro-angiogenic signals.

Quantitative Efficacy of Representative VEGFR-2 Inhibitors

The inhibitory potency of compounds structurally related to Vegfr-2-IN-13 has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of an inhibitor required to reduce the activity of a specific target by 50%.

| Compound ID | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 11 | VEGFR-2 Kinase | 0.192 | Sorafenib | 0.082 |

| Compound 13b | VEGFR-2 Kinase | 0.231 | Sorafenib | 0.082 |

| Compound 10e | VEGFR-2 Kinase | 0.288 | Sorafenib | 0.082 |

| Compound 13a | VEGFR-2 Kinase | 0.354 | Sorafenib | 0.082 |

Data synthesized from a study on novel piperazinylquinoxaline-based VEGFR-2 inhibitors.[6]

Furthermore, the cytotoxic effects of these compounds on various cancer cell lines have been evaluated, demonstrating their potential as anti-cancer agents.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 11 | A549 | Lung Cancer | 10.61 | Sorafenib | >100 |

| Compound 11 | HepG-2 | Liver Cancer | 9.52 | Sorafenib | 10.75 |

| Compound 11 | Caco-2 | Colon Cancer | 12.45 | Sorafenib | 9.25 |

| Compound 13b | Caco-2 | Colon Cancer | 10.46 | Sorafenib | 9.25 |

Data synthesized from a study on novel piperazinylquinoxaline-based VEGFR-2 inhibitors.[6]

Experimental Protocols

1. In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.

Principle: A recombinant VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method where the signal is inversely proportional to the amount of remaining ATP.

Detailed Methodology:

-

Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide), ATP, kinase assay buffer (containing MgCl2, MnCl2, DTT), test compound (Vegfr-2-IN-13), and a detection reagent (e.g., Kinase-Glo™).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the recombinant VEGFR-2 kinase, and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent, which generates a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cellular Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells that may or may not overexpress VEGFR-2.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Materials: Cancer cell line of interest (e.g., A549, HepG-2), cell culture medium (e.g., DMEM with 10% FBS), test compound (Vegfr-2-IN-13), MTT solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Remove the medium and dissolve the formazan crystals in the solubilizing agent.

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

-

Visualizing the Molecular Landscape

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling cascade upon VEGF binding.

Mechanism of Vegfr-2-IN-13 Action

Caption: Vegfr-2-IN-13 stabilizes the inactive kinase conformation.

Experimental Workflow for IC50 Determination

Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.

Conclusion and Future Directions

Vegfr-2-IN-13 represents a promising class of small molecule inhibitors that effectively target the VEGFR-2 signaling pathway. Its mechanism as a Type II inhibitor allows for high potency and selectivity. The quantitative data from in vitro studies demonstrate its efficacy in both enzymatic and cellular contexts. While these preclinical findings are encouraging, further investigation into the pharmacokinetic and pharmacodynamic properties of Vegfr-2-IN-13 is essential to evaluate its potential as a therapeutic agent. Future studies should focus on in vivo efficacy in animal models of cancer and detailed toxicity profiling to pave the way for potential clinical development.

References

- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 2. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 8. Pharmacokinetics and pharmacodynamics of VEGF-neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Vegfr-2-IN-13: A Technical Guide to a Novel Dual VEGFR-2/HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-13, referred to as compound 13 in its primary publication, is a novel synthetic compound designed as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylase (HDAC).[1] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its evaluation. As a dual-targeting agent, Vegfr-2-IN-13 presents a promising therapeutic strategy in oncology by concurrently inhibiting tumor angiogenesis and epigenetic regulation.[1]

Chemical Properties and Synthesis

Vegfr-2-IN-13 is a 4-(benzofuran-6-yloxy)quinazoline derivative. The design of this molecule integrates the pharmacophores of fruquintinib, a known VEGFR inhibitor, and vorinostat, an HDAC inhibitor.[1]

Synthesis of Vegfr-2-IN-13:

The synthesis of Vegfr-2-IN-13 is a multi-step process. A key step involves the reaction of a substituted quinazoline intermediate with a benzofuran derivative. The final compound is obtained after a series of reactions including nucleophilic substitution and deprotection steps. For detailed synthetic procedures, please refer to the primary publication.

Mechanism of Action

Vegfr-2-IN-13 exerts its anti-tumor effects through the dual inhibition of VEGFR-2 and HDAC1.

-

VEGFR-2 Inhibition: By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, Vegfr-2-IN-13 blocks the phosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[1]

-

HDAC Inhibition: Vegfr-2-IN-13 also targets HDAC1, a class I histone deacetylase. Inhibition of HDAC1 leads to an increase in the acetylation of histones and other proteins, resulting in the modulation of gene expression. This can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[1]

The dual inhibitory action of Vegfr-2-IN-13 on these two key cancer-related targets suggests a synergistic anti-tumor effect.

Biological Activity

The biological activity of Vegfr-2-IN-13 has been evaluated through various in vitro assays.

Enzymatic Inhibition

| Target | IC50 (nM) |

| VEGFR-2 | 57.83 |

| HDAC1 | 9.82 |

Table 1: In vitro enzymatic inhibitory activity of Vegfr-2-IN-13.[1]

Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (μM) |

| MCF-7 | Breast Cancer | 17.86 |

| A549 | Lung Cancer | 4.59 |

| HeLa | Cervical Cancer | 1.49 |

| HUVEC | Human Umbilical Vein Endothelial Cells | 3.43 |

Table 2: Antiproliferative activity of Vegfr-2-IN-13 against various human cancer cell lines and HUVECs after 72 hours of treatment.[1]

Cellular Mechanisms

-

Cell Cycle Arrest: In HeLa cells, treatment with Vegfr-2-IN-13 led to cell cycle arrest at the S and G2/M phases.[1]

-

Induction of Apoptosis: Vegfr-2-IN-13 was shown to induce significant apoptosis in HeLa cells.[1]

-

Anti-angiogenic Effect: The compound demonstrated a significant anti-angiogenic effect in a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Experimental Protocols

VEGFR-2 Kinase Assay

The inhibitory activity of Vegfr-2-IN-13 against VEGFR-2 was determined using a kinase activity assay. The assay measures the phosphorylation of a substrate by the VEGFR-2 enzyme in the presence of ATP. The general steps are as follows:

-

Recombinant human VEGFR-2 kinase is incubated with the test compound (Vegfr-2-IN-13) at various concentrations.

-

A specific substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

HDAC1 Enzymatic Assay

The HDAC1 inhibitory activity was evaluated using a fluorometric assay. The principle of this assay is the deacetylation of a fluorogenic substrate by HDAC1.

-

Recombinant human HDAC1 enzyme is incubated with Vegfr-2-IN-13 at various concentrations.

-

A fluorogenic acetylated peptide substrate is added.

-

HDAC1 deacetylates the substrate.

-

A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent molecule.

-

The fluorescence is measured using a microplate reader.

-

The IC50 value is determined from the dose-response curve.

Cell Proliferation Assay (CCK-8 Assay)

The antiproliferative activity of Vegfr-2-IN-13 was assessed using the Cell Counting Kit-8 (CCK-8) assay.

-

Cancer cells (MCF-7, A549, HeLa) and HUVECs are seeded in 96-well plates.

-

After cell attachment, they are treated with various concentrations of Vegfr-2-IN-13 for 72 hours.

-

CCK-8 solution is added to each well and incubated for a specified time.

-

The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

Cell Cycle Analysis by Flow Cytometry

The effect of Vegfr-2-IN-13 on the cell cycle was analyzed by flow cytometry using propidium iodide (PI) staining.

-

HeLa cells are treated with different concentrations of Vegfr-2-IN-13 for a specified duration.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase A to remove RNA.

-

Cells are then stained with a solution containing the DNA-binding fluorescent dye, propidium iodide (PI).

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

The induction of apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.

-

HeLa cells are treated with various concentrations of Vegfr-2-IN-13.

-

After treatment, both adherent and floating cells are collected and washed.

-

Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI.

-

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

HUVEC Tube Formation Assay

The anti-angiogenic potential of Vegfr-2-IN-13 was evaluated by its ability to inhibit the formation of capillary-like structures by HUVECs.

-

A 96-well plate is coated with Matrigel, which provides an extracellular matrix-like substrate.

-

HUVECs are seeded onto the Matrigel-coated wells.

-

The cells are treated with different concentrations of Vegfr-2-IN-13.

-

The plate is incubated to allow for the formation of tube-like structures.

-

The formation of the tubular network is observed and photographed under a microscope.

-

The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.

Signaling Pathways and Experimental Workflows

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Vegfr-2-IN-13.

Caption: Mechanism of action of Vegfr-2-IN-13 as an HDAC1 inhibitor.

References

In-Depth Technical Guide: Vegfr-2-IN-13 (Compound 19a)

CAS Number: 2839104-01-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-13, also identified as compound 19a in the primary scientific literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting the VEGFR-2 tyrosine kinase, Vegfr-2-IN-13 presents a promising avenue for anticancer therapeutic development. This technical guide provides a comprehensive overview of the available data on Vegfr-2-IN-13, including its inhibitory and antiproliferative activities, mechanism of action, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data for Vegfr-2-IN-13 (compound 19a) as reported in the literature.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity [1]

| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| Vegfr-2-IN-13 (19a) | VEGFR-2 | 3.4 | Sorafenib | 3.12 |

Table 2: Antiproliferative Activity [1]

| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Vegfr-2-IN-13 (19a) | MCF-7 (Breast Cancer) | 8.2 | Sorafenib | 3.51 |

| Vegfr-2-IN-13 (19a) | HepG2 (Liver Cancer) | 5.4 | Sorafenib | 2.17 |

Table 3: Apoptosis-Related Protein Expression in HepG2 Cells [4]

| Protein | Effect of Vegfr-2-IN-13 (19a) |

| Bax | 2.33-fold increase |

| Bcl-2 | 1.88-fold decrease |

| Cleaved Caspase-3 | 2.44-fold increase |

| Cleaved Caspase-9 | 2.69-fold increase |

Mechanism of Action

Vegfr-2-IN-13 exerts its anticancer effects through the potent inhibition of VEGFR-2, which disrupts downstream signaling pathways crucial for angiogenesis and tumor cell survival. The binding of VEGF to VEGFR-2 typically initiates a signaling cascade involving pathways such as PLCγ-PKC-MAPK and PI3K-Akt, which promote endothelial cell proliferation, migration, and survival.[5] By inhibiting the kinase activity of VEGFR-2, Vegfr-2-IN-13 effectively blocks these pro-angiogenic signals.

Furthermore, studies on the HepG2 human liver cancer cell line have demonstrated that Vegfr-2-IN-13 disrupts the cell cycle by inducing arrest in the G2/M phase.[1][2][3] This cell cycle arrest is accompanied by the induction of apoptosis, as evidenced by a significant increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] The elevated ratio of Bax to Bcl-2, along with the increased expression of cleaved caspases-3 and -9, confirms the activation of the intrinsic apoptotic pathway.[4]

Signaling and Experimental Workflow Diagrams

Caption: VEGFR-2 signaling pathway and inhibition by Vegfr-2-IN-13.

Caption: General experimental workflow for the evaluation of Vegfr-2-IN-13.

Experimental Protocols

The following are representative protocols for the key experiments cited. Note that the specific details from the primary publication by Alsaif NA, et al. were not fully available and these protocols are based on standard, widely accepted methodologies.

Synthesis of[1][3][6]triazolo[4,3-a]quinoxaline Derivatives (General Procedure)

A general method for the synthesis of the chemical class to which Vegfr-2-IN-13 belongs involves the reaction of 2,3-dichloroquinoxaline with hydrazine to produce 2-chloro-3-hydrazinyl quinoxaline.[6] This intermediate is then condensed with appropriate orthoesters in boiling carboxylic acids. The resulting 4-chloro-[1][3][7]triazolo[4,3-a]quinoxaline can then be further modified by reaction with various amines to yield the final products.[6]

VEGFR-2 Kinase Assay

The inhibitory activity of Vegfr-2-IN-13 against the VEGFR-2 kinase can be determined using a commercially available kinase assay kit, such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience.

-

Reagent Preparation: Prepare the 1x Kinase assay buffer, ATP solution, and substrate solution as per the manufacturer's instructions.

-

Compound Dilution: Prepare serial dilutions of Vegfr-2-IN-13 in a suitable solvent (e.g., DMSO) and then dilute further in the 1x Kinase assay buffer.

-

Kinase Reaction: To a 96-well plate, add the diluted VEGFR-2 enzyme, the test compound dilutions, and the substrate solution.

-

Initiation and Incubation: Initiate the reaction by adding the ATP solution. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) which measures the amount of ATP remaining in the well.

-

Data Analysis: Measure luminescence using a microplate reader. The IC50 value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.

Antiproliferative (MTT) Assay

The antiproliferative activity of Vegfr-2-IN-13 against cancer cell lines such as MCF-7 and HepG2 can be assessed using the MTT assay.[8][9]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Vegfr-2-IN-13 and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis

The effect of Vegfr-2-IN-13 on the cell cycle distribution of HepG2 cells can be analyzed by flow cytometry using propidium iodide (PI) staining.[1]

-

Cell Treatment: Treat HepG2 cells with Vegfr-2-IN-13 at its IC50 concentration for a specified time (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis in HepG2 cells by Vegfr-2-IN-13 can be quantified using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.[10]

-

Cell Treatment: Treat HepG2 cells with Vegfr-2-IN-13 at its IC50 concentration for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

Vegfr-2-IN-13 is a highly potent small molecule inhibitor of VEGFR-2 kinase. The available data demonstrates its efficacy in inhibiting VEGFR-2, suppressing the proliferation of cancer cell lines, and inducing cell cycle arrest and apoptosis. These findings underscore the potential of Vegfr-2-IN-13 as a lead compound for the development of novel anti-angiogenic and anticancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects [mdpi.com]

- 8. [PDF] In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast | Semantic Scholar [semanticscholar.org]

- 9. Protocols [moorescancercenter.ucsd.edu]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Vegfr-2-IN-13: A Potent Kinase Inhibitor for Angiogenesis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-13, also identified as compound 19a in the primary literature, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. As a member of the[1][2][3]triazolo[4,3-a]quinoxaline class of compounds, Vegfr-2-IN-13 demonstrates significant potential as a tool for cancer research and as a lead compound for the development of novel anti-angiogenic therapies. This technical guide provides a comprehensive overview of the available data on Vegfr-2-IN-13, including its inhibitory activity, effects on cancer cell lines, and detailed experimental protocols to facilitate its study and application in a research setting.

Core Compound Data

Vegfr-2-IN-13 has been characterized by its potent inhibition of VEGFR-2 and its antiproliferative effects against various cancer cell lines. The key quantitative data from the primary literature are summarized below for easy reference and comparison.

| Parameter | Value | Cell Line/Target | Reference Compound | Reference Value |

| VEGFR-2 Inhibition (IC50) | 3.4 nM | Recombinant Human VEGFR-2 | Sorafenib | 3.12 nM |

| Antiproliferative Activity (IC50) | 8.2 µM | MCF-7 (Breast Cancer) | Sorafenib | 3.51 µM |

| 5.4 µM | HepG2 (Liver Cancer) | Sorafenib | 2.17 µM | |

| Cell Cycle Arrest | G2/M Phase | HepG2 | - | - |

| Apoptosis Induction (HepG2) | ||||

| Pro-apoptotic Bax Expression | 2.33-fold increase | HepG2 | - | - |

| Anti-apoptotic Bcl-2 Expression | 1.88-fold decrease | HepG2 | - | - |

| Cleaved Caspase-3 Expression | 2.44-fold increase | HepG2 | - | - |

| Cleaved Caspase-9 Expression | 2.69-fold increase | HepG2 | - | - |

Mechanism of Action

Vegfr-2-IN-13 exerts its anticancer effects through the inhibition of VEGFR-2, leading to the disruption of downstream signaling pathways crucial for tumor angiogenesis and cell survival. In HepG2 liver cancer cells, treatment with Vegfr-2-IN-13 has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis. This apoptotic response is mediated by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade, as evidenced by the increased expression of cleaved caspase-3 and caspase-9.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures associated with Vegfr-2-IN-13, the following diagrams have been generated using the DOT language.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Vegfr-2-IN-13.

Caption: In Vitro VEGFR-2 Kinase Assay Workflow.

Caption: MTT Assay Workflow for Antiproliferative Activity.

References

The Target Selectivity Profile of Advanced VEGFR-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity of prominent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to be an essential resource for professionals in the fields of oncology, angiogenesis research, and drug discovery.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, the VEGFR-2 signaling pathway is often hijacked by tumors to promote their growth and metastasis.[2] Consequently, inhibiting VEGFR-2 has become a cornerstone of anti-angiogenic therapy in oncology. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain have demonstrated significant clinical efficacy. However, the selectivity of these inhibitors is a critical determinant of their therapeutic window, influencing both their efficacy and toxicity profiles. This guide focuses on the selectivity of three well-characterized VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Axitinib.

Quantitative Target Selectivity Profiles

The inhibitory activity of Sorafenib, Sunitinib, and Axitinib against a panel of kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of the potency and selectivity of these compounds.

Table 1: Kinase Selectivity Profile of Sorafenib

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 90 |

| VEGFR-1 | 26 |

| VEGFR-3 | 20 |

| PDGFR-β | 57 |

| c-Kit | 68 |

| FLT3 | 58 |

| RET | 43 |

| Raf-1 | 6 |

| B-Raf | 22 |

| B-Raf (V600E) | 38 |

Table 2: Kinase Selectivity Profile of Sunitinib

| Target Kinase | IC50 (nM) |

| VEGFR-2 (Flk-1) | 80 [3] |

| PDGFRβ | 2[3] |

| c-Kit | <100 (Potent Inhibition)[4] |

| FLT3 (Wild-type) | 250[3] |

| FLT3 (ITD) | 50[3] |

| FLT3 (Asp835) | 30[3] |

Table 3: Kinase Selectivity Profile of Axitinib

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 0.2 [5] |

| VEGFR-1 | 0.1[5] |

| VEGFR-3 | 0.1-0.3[5] |

| PDGFRα | >1000[5] |

| PDGFRβ | 1.6[5] |

| c-Kit | 1.7 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the target selectivity and cellular activity of VEGFR-2 inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against VEGFR-2 and other kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of remaining ATP is quantified, typically using a fluorescence- or luminescence-based readout.[6][7]

Materials:

-

Recombinant human VEGFR-2 kinase (e.g., GST fusion protein)[3]

-

Kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP

-

Substrate (e.g., a biotinylated peptide or a generic substrate like poly-Glu,Tyr)[3]

-

Test compound (e.g., Sorafenib, Sunitinib, Axitinib) dissolved in DMSO

-

Detection reagents (e.g., phospho-specific antibody, ADP-Glo™, HTRF® reagents)[8]

-

Microplate reader (fluorescence, luminescence, or time-resolved fluorescence)

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in kinase buffer to the desired concentrations.

-

Kinase Reaction:

-

To the wells of a microplate, add the kinase buffer.

-

Add the test compound dilutions (and DMSO as a vehicle control).

-

Add the recombinant kinase to each well.

-

Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

Stop the kinase reaction (e.g., by adding EDTA).

-

Add the detection reagents according to the manufacturer's protocol. This may involve an antibody that recognizes the phosphorylated substrate or a reagent that quantifies the amount of ADP produced.

-

Incubate to allow for the detection reaction to occur.

-

-

Data Analysis:

-

Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

-

Subtract the background signal (wells with no kinase).

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular VEGFR-2 Phosphorylation Assay

This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.

Objective: To determine the cellular potency of a test compound in inhibiting VEGF-induced VEGFR-2 activation.

Principle: Cells that endogenously or exogenously express VEGFR-2 are stimulated with VEGF in the presence or absence of a test compound. The level of VEGFR-2 phosphorylation at specific tyrosine residues is then quantified using methods like ELISA or Western blotting.[9][10]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR-2.[10]

-

Cell culture medium and supplements.

-

Recombinant human VEGF.

-

Test compound dissolved in DMSO.

-

Lysis buffer (containing protease and phosphatase inhibitors).

-

ELISA kit for phospho-VEGFR-2 (e.g., recognizing pY1175) or antibodies for Western blotting (anti-phospho-VEGFR-2 and anti-total-VEGFR-2).[9][11]

-

Microplate reader (for ELISA) or Western blotting equipment.

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a multi-well plate and grow to a desired confluency.

-

Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

-

Pre-incubate the cells with various concentrations of the test compound (and DMSO as a vehicle control) for a specific time (e.g., 1-2 hours).

-

Stimulate the cells with a predetermined concentration of VEGF for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells with cold PBS.

-

Add ice-cold lysis buffer to each well to extract cellular proteins.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Quantification of Phospho-VEGFR-2 (ELISA Method):

-

Add the cell lysates to the wells of a microplate pre-coated with a capture antibody against total VEGFR-2.[9]

-

Incubate to allow the capture of VEGFR-2.

-

Wash the wells to remove unbound material.

-

Add a detection antibody that specifically recognizes phosphorylated VEGFR-2 (e.g., anti-pY1175).[9]

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate (e.g., TMB) and measure the color development using a microplate reader.

-

-

Data Analysis:

-

Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 amount (determined in a parallel assay or by Western blot).

-

Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the cellular IC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding. The following diagrams were generated using the Graphviz DOT language.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. youtube.com [youtube.com]

- 9. PathScan® RP Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. raybiotech.com [raybiotech.com]

Unraveling the Apoptotic Cascade: A Technical Guide to Vegfr-2-IN-13

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms by which the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, Vegfr-2-IN-13, induces apoptosis in cancer cells. By targeting VEGFR-2, a key regulator of angiogenesis, this compound disrupts vital signaling pathways, ultimately leading to programmed cell death. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the pro-apoptotic effects of Vegfr-2-IN-13.

Quantitative Analysis of Apoptotic Induction

The efficacy of Vegfr-2-IN-13 in inhibiting cancer cell growth and inducing apoptosis has been quantified through various in vitro assays. The following tables summarize the key quantitative data, offering a comparative overview of its potency against different cancer cell lines and its impact on crucial apoptotic markers.

| Cell Line | IC50 (µM) | Reference Compound (Sorafenib) IC50 (µM) |

| A549 (Lung) | 10.61 | 14.10 |

| HepG-2 (Liver) | 9.52 | 7.31 |

| Caco-2 (Colon) | 12.45 | 9.25 |

| MDA (Breast) | 11.52 | Not Specified |

| Table 1: In vitro cytotoxicity of a representative VEGFR-2 inhibitor (Compound 11) against various human cancer cell lines.[1][2][3] |

| Parameter | Fold Change vs. Control |

| Apoptosis Rate (HepG-2 cells) | 8.8-fold increase (from 5% to 44%) |

| BAX/Bcl-2 Ratio | 4-fold increase |

| Caspase-3 Level | 2.3-fold increase |

| p53 Expression | 3-fold increase |

| Table 2: Quantitative impact of a representative VEGFR-2 inhibitor (Compound 11) on key apoptotic markers in HepG-2 cells.[1] |

Core Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the inhibitory effect of a compound on VEGFR-2 kinase activity.

Methodology:

-

The VEGFR-2 Kinase Assay Kit (BPS-Bioscience, USA) is utilized.

-

The assay is performed according to the manufacturer's instructions.

-

Various concentrations of the test compound are incubated with the VEGFR-2 enzyme and its substrate.

-

The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.

-

The percentage of inhibition relative to a control (e.g., Sorafenib) is calculated.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.[1][3]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine cell viability and cytotoxicity.

Methodology:

-

Human cancer cell lines (e.g., A549, HepG-2, Caco-2, MDA) are seeded in 96-well plates.

-

After cell attachment, they are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

HepG-2 cells are treated with the IC50 concentration of the test compound for 48 hours.

-

The cells are harvested and washed with phosphate-buffered saline (PBS).

-

The cells are resuspended in a binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells.

-

PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.[1][4]

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Methodology:

-

HepG-2 cells are treated with the test compound.

-

Total protein is extracted from the cells.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., BAX, Bcl-2, Caspase-3, p53).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin).[1]

Visualizing the Molecular Cascade

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with Vegfr-2-IN-13-induced apoptosis.

Figure 1: Signaling pathway of Vegfr-2-IN-13 induced apoptosis.

Figure 2: Workflow for Annexin V-FITC/PI apoptosis assay.

By inhibiting the VEGFR-2 signaling pathway, Vegfr-2-IN-13 effectively downregulates pro-survival signals mediated by the PI3K/Akt pathway, leading to a decrease in the anti-apoptotic protein Bcl-2.[5][6] Concurrently, it upregulates the expression of the tumor suppressor p53, which in turn increases the levels of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio triggers the activation of executioner caspases, such as Caspase-3, culminating in the induction of apoptosis.[1][7] The multifaceted approach of Vegfr-2-IN-13, targeting both survival and death pathways, underscores its potential as a promising anti-cancer therapeutic agent.

References

- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Inhibition of Vascular Smooth Muscle and Cancer Cell Proliferation by New VEGFR Inhibitors and Their Immunomodulator Effect: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

Vegfr-2-IN-13: A Potent Inhibitor of Angiogenesis and Proliferation in HepG2 Hepatocellular Carcinoma Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Overexpression of VEGFR-2 is observed in various cancers, including hepatocellular carcinoma (HCC), making it a prime target for anticancer therapies.[3] Vegfr-2-IN-13, also identified as compound 19a, has emerged as a potent and selective inhibitor of VEGFR-2, demonstrating significant antitumor activity in preclinical studies. This technical guide provides a comprehensive overview of the effects of Vegfr-2-IN-13 on HepG2 human hepatocellular carcinoma cells, detailing its mechanism of action, experimental protocols, and key quantitative data.

Core Mechanism of Action

Vegfr-2-IN-13 exerts its anticancer effects on HepG2 cells through a dual mechanism: the direct inhibition of VEGFR-2 kinase activity and the subsequent induction of cell cycle arrest and apoptosis. Its high potency against VEGFR-2 disrupts the downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis.

Quantitative Analysis of Vegfr-2-IN-13 Activity

The biological activity of Vegfr-2-IN-13 has been quantified through various in vitro assays, demonstrating its potency against both its molecular target and cancer cell proliferation.

Table 1: Inhibitory Activity of Vegfr-2-IN-13

| Target | Metric | Vegfr-2-IN-13 | Sorafenib (Reference) |

| VEGFR-2 Kinase | IC50 | 3.4 nM[4][5] | 3.12 nM[4][5] |

| HepG2 Cell Proliferation | IC50 | 5.4 µM[4][5] | 2.17 µM[4][5] |

Effects on HepG2 Cancer Cells

Cell Cycle Arrest

Treatment of HepG2 cells with Vegfr-2-IN-13 leads to a significant disruption of the normal cell cycle progression. Specifically, the compound induces cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis and thus inhibiting cell division.[4][5]

Induction of Apoptosis

Vegfr-2-IN-13 is a potent inducer of apoptosis, or programmed cell death, in HepG2 cells.[6][7] This is achieved through the modulation of key apoptotic regulatory proteins.

Table 2: Effect of Vegfr-2-IN-13 on Apoptotic Markers in HepG2 Cells

| Apoptotic Marker | Effect | Fold Change vs. Control |

| Bax (Pro-apoptotic) | Upregulation | 2.33-fold increase[8] |

| Bcl-2 (Anti-apoptotic) | Downregulation | 1.88-fold decrease[8] |

| Cleaved Caspase-9 | Upregulation | 2.69-fold increase[8] |

| Cleaved Caspase-3 | Upregulation | 2.44-fold increase[8] |

The significant increase in the Bax/Bcl-2 ratio, coupled with the activation of the caspase cascade, confirms the induction of the intrinsic apoptotic pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Vegfr-2-IN-13 and a typical experimental workflow for its evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring novel of 1,2,4-triazolo[4,3-a]quinoxaline sulfonamide regioisomers as anti-diabetic and anti-Alzheimer agents with in-silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. VEGFR-2-IN-13 - Immunomart [immunomart.org]

- 7. Apoptosis Inducer, Gene | MedChemExpress [medchemexpress.eu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] It is a receptor tyrosine kinase that, upon binding to its ligand VEGF, triggers a downstream signaling cascade promoting endothelial cell proliferation, migration, and survival.[4][5] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of several cancers, making it a prime target for anti-cancer therapies.[3][5] Vegfr-2-IN-13 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of Vegfr-2-IN-13 on recombinant human VEGFR-2.

Principle of the Assay

The in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of Vegfr-2-IN-13 is quantified by measuring the reduction in substrate phosphorylation in the presence of the compound. The amount of phosphorylated substrate can be detected using various methods, such as luminescence-based ATP consumption assays (e.g., Kinase-Glo®) or antibody-based detection of the phosphorylated substrate. This protocol will focus on a luminescence-based method.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Recombinant Human VEGFR-2 (GST-tagged) | BPS Bioscience | 40301 | -80°C |

| 5x Kinase Buffer 1 | BPS Bioscience | 79334 | -20°C |

| ATP (500 µM) | BPS Bioscience | 79686 | -20°C |

| PTK Substrate (Poly (Glu:Tyr, 4:1)) | BPS Bioscience | 40217 | -20°C |

| Vegfr-2-IN-13 | (Specify Supplier) | (Specify Catalog #) | -20°C |

| Kinase-Glo® MAX | Promega | V6071 | -20°C |

| DMSO | (Specify Supplier) | (Specify Catalog #) | Room Temperature |

| White, 96-well plate | BPS Bioscience | 79696 | Room Temperature |

| Dithiothreitol (DTT, 1 M) (optional) | (Specify Supplier) | (Specify Catalog #) | -20°C |

Experimental Protocol

Reagent Preparation

-

1x Kinase Buffer: Prepare 3 ml of 1x Kinase Buffer by diluting 600 µl of 5x Kinase Buffer 1 with 2400 µl of sterile deionized water. This is sufficient for approximately 100 reactions.[1] If desired, DTT can be added to the 1x Kinase Buffer to a final concentration of 1 mM.

-

VEGFR-2 Enzyme Dilution: Thaw the recombinant VEGFR-2 enzyme on ice. Briefly centrifuge the tube to collect the contents. Dilute the enzyme to a working concentration of 1 ng/µl with 1x Kinase Buffer. Keep the diluted enzyme on ice. Avoid multiple freeze-thaw cycles.[1]

-

Vegfr-2-IN-13 Stock and Dilutions: Prepare a 10 mM stock solution of Vegfr-2-IN-13 in DMSO. From the stock solution, prepare serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

Assay Procedure

-

Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µl reaction, mix the following components:

-

6 µl of 5x Kinase Buffer 1

-

1 µl of 500 µM ATP

-

1 µl of 50x PTK substrate

-

17 µl of sterile deionized water[1]

-

-

Plate Setup:

-

Add 25 µl of the master mixture to each well of a white 96-well plate.[1]

-

Test Wells: Add 5 µl of the diluted Vegfr-2-IN-13 solutions to the respective wells.

-

Positive Control (No Inhibitor): Add 5 µl of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

-

Blank (No Enzyme): Add 5 µl of 1x Kinase Buffer.

-

-

Enzyme Addition:

-

To the "Test Wells" and "Positive Control" wells, add 20 µl of the diluted VEGFR-2 enzyme (1 ng/µl).

-

To the "Blank" wells, add 20 µl of 1x Kinase Buffer.[1]

-

-

Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

-

Luminescence Detection:

-

After the incubation period, add 50 µl of Kinase-Glo® MAX reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

Data Analysis

The inhibitory activity of Vegfr-2-IN-13 is determined by calculating the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Calculation of Percent Inhibition:

% Inhibition = 100 x [1 - (Luminescenceinhibitor - Luminescenceblank) / (Luminescencepositive control - Luminescenceblank)]

Data Presentation

Table 1: Hypothetical Inhibition Data for Vegfr-2-IN-13 against VEGFR-2

| Vegfr-2-IN-13 (nM) | Average Luminescence (RLU) | % Inhibition |

| 0 (Positive Control) | 850,000 | 0 |

| 1 | 765,000 | 10 |

| 10 | 425,000 | 50 |

| 100 | 127,500 | 85 |

| 1000 | 42,500 | 95 |

| Blank | 10,000 | - |

Table 2: Summary of IC₅₀ Values

| Compound | IC₅₀ (nM) |

| Vegfr-2-IN-13 | 10 |

| Sorafenib (Reference) | 3.12[3] |

Visualizations

Caption: VEGFR-2 signaling pathway.

Caption: In vitro kinase assay workflow.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

Application Notes and Protocols for Vegfr-2-IN-13 in Cell Culture

For Research Use Only

Introduction

Vegfr-2-IN-13 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] By targeting the ATP-binding site of the VEGFR-2 kinase, Vegfr-2-IN-13 effectively blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3] These application notes provide detailed protocols for utilizing Vegfr-2-IN-13 in various cell culture-based assays to assess its biological activity.

Mechanism of Action

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3] This activation initiates several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3] Vegfr-2-IN-13 acts as a Type II inhibitor, binding to a hydrophobic pocket adjacent to the ATP-binding site, thereby preventing receptor phosphorylation and subsequent signal transduction.[1][2]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Vegfr-2-IN-13

| Kinase | IC₅₀ (nM) |

| VEGFR-2 | 26.38 |

| VEGFR-1 | 350 |

| VEGFR-3 | 425 |

| PDGFRβ | 890 |

| c-Kit | 1250 |

IC₅₀ values were determined by in vitro kinase assays.

Table 2: Anti-proliferative Activity of Vegfr-2-IN-13 in Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HUVEC | Normal Endothelial | > 50 |

| HT-29 | Colon Cancer | 1.14 |

| MKN-45 | Gastric Cancer | 2.5 |

| A549 | Lung Cancer | 5.85 |

| HepG2 | Liver Cancer | 4.61 |

| MCF-7 | Breast Cancer | 9.77 |

IC₅₀ values were determined after 72 hours of continuous exposure using a standard cell viability assay.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the anti-proliferative effect of Vegfr-2-IN-13 on various cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., HT-29, A549)

-

Complete growth medium

-

96-well cell culture plates

-

Vegfr-2-IN-13 (stock solution in DMSO)

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of Vegfr-2-IN-13 in complete growth medium from a concentrated stock solution. Ensure the final DMSO concentration is below 0.1%.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Vegfr-2-IN-13. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol is used to confirm the inhibitory effect of Vegfr-2-IN-13 on VEGF-induced VEGFR-2 phosphorylation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

6-well cell culture plates

-

Vegfr-2-IN-13

-

Recombinant human VEGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Starvation: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Starve the cells in a serum-free medium for 12-16 hours.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of Vegfr-2-IN-13 for 2 hours.

-

VEGF Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF for 10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-2 levels to total VEGFR-2 and the loading control (β-actin).

Troubleshooting

-

Low Potency in Cell-Based Assays:

-

Ensure the compound is fully dissolved in DMSO and diluted properly in the culture medium.

-

Verify the expression level of VEGFR-2 in the chosen cell line.

-

Optimize the treatment duration.

-

-

High Background in Western Blots:

-

Ensure complete blocking of the membrane.

-

Optimize antibody concentrations and washing steps.

-

Use fresh lysis buffer with protease and phosphatase inhibitors.

-

Safety Precautions

Vegfr-2-IN-13 is a chemical compound for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols for Determining the Optimal Concentration of VEGFR-2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Its role in tumor growth and metastasis makes it a critical target for cancer therapy.[3][4] This document provides detailed application notes and protocols for determining the optimal experimental concentration of a VEGFR-2 inhibitor, using "Vegfr-2-IN-13" as a placeholder for any novel or uncharacterized inhibitor of this class. Since specific data for a compound named "Vegfr-2-IN-13" is not publicly available, this guide will focus on the principles and methodologies for establishing effective concentrations for any new VEGFR-2 inhibitor.

The optimal concentration of an inhibitor is crucial for achieving maximal target inhibition with minimal off-target effects and cytotoxicity. The following sections will guide researchers through a systematic approach to determine the appropriate concentration range for both in vitro and cell-based assays.

Data Presentation: Reported Inhibitory Concentrations of Various VEGFR-2 Inhibitors

To provide a reference for the expected potency of VEGFR-2 inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several known inhibitors against the VEGFR-2 kinase and various cancer cell lines. These values can serve as a starting point for designing dose-response experiments for a new inhibitor like "Vegfr-2-IN-13".

| Inhibitor Name | Target | IC50 (µM) | Cell Line(s) |

| Sorafenib | VEGFR-2 | 0.082 - 0.588 | - |

| Compound 11 | VEGFR-2 | 0.192 | - |

| Compound 10e | VEGFR-2 | 0.241 | - |

| Compound 13a | VEGFR-2 | 0.258 | - |

| Compound 88d, 88e, 88k | VEGFR-2 | 0.31 - 0.35 | - |

| Compound 7 | VEGFR-2 | 0.340 | - |

| Compound 91b, 91e | VEGFR-2 | 0.53 - 0.61 | - |

| Sorafenib | - | 7.31 - 10.75 | HepG-2, Caco-2, MDA, A549 |

| Compound 88k | - | 5.85 - 10.42 | A549, PC-3, MDA-MB-231, HepG2 |

| Compound 11 | - | 9.52 - 12.45 | HepG-2, Caco-2, MDA, A549 |

| Compound 91b, 91e | - | 1.14 - 9.77 | HCT-116, MCF-7 |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in kinase assays and cell density in cellular assays.[5]

Experimental Protocols

A logical workflow is essential for determining the optimal concentration of a new inhibitor. The following protocols outline the key experiments.

In Vitro VEGFR-2 Kinase Inhibition Assay

This initial biochemical assay determines the direct inhibitory activity of the compound on the isolated VEGFR-2 kinase.

Objective: To determine the IC50 value of "Vegfr-2-IN-13" against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

VEGFR-2 substrate (e.g., a synthetic peptide)

-

"Vegfr-2-IN-13" stock solution (in DMSO)

-

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of VEGFR-2 kinase and substrate in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

Inhibitor Dilution: Prepare a serial dilution of "Vegfr-2-IN-13" in kinase buffer. A typical starting range could be from 1 nM to 100 µM. Also, prepare a DMSO-only control.

-

Reaction Initiation: In a 96-well plate, add the VEGFR-2 kinase/substrate solution to each well. Then, add the serially diluted inhibitor or DMSO control.

-

ATP Addition: Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be at or near the Km value for VEGFR-2 to accurately determine the potency of ATP-competitive inhibitors.[5]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration at which the inhibitor affects the viability of cells. It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.

Objective: To determine the IC50 of "Vegfr-2-IN-13" on the proliferation of VEGFR-2-expressing cells and to assess its general cytotoxicity.

Materials:

-

VEGFR-2 expressing cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or cancer cell lines like HepG2, A549, HCT-116)[6][7]

-

Non-VEGFR-2 expressing cells (as a control for off-target cytotoxicity)

-

Complete cell culture medium

-

"Vegfr-2-IN-13" stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of "Vegfr-2-IN-13" in complete culture medium. A broad concentration range (e.g., 0.01 µM to 100 µM) is recommended for the initial experiment. Replace the medium in the wells with the medium containing the inhibitor dilutions or a DMSO control.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Western Blot Analysis of VEGFR-2 Phosphorylation

This assay directly measures the inhibitor's ability to block VEGFR-2 activation in a cellular context.

Objective: To determine the concentration of "Vegfr-2-IN-13" required to inhibit VEGF-induced VEGFR-2 phosphorylation.

Materials:

-

VEGFR-2 expressing cells (e.g., HUVECs)

-

Serum-free cell culture medium

-

Recombinant human VEGF-A

-

"Vegfr-2-IN-13" stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, and anti-beta-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Protocol:

-

Cell Culture and Starvation: Culture cells to near confluency. To reduce basal receptor activation, starve the cells in serum-free medium for 4-6 hours.

-

Inhibitor Pre-treatment: Treat the starved cells with various concentrations of "Vegfr-2-IN-13" (e.g., ranging from 0.1 to 10 times the kinase IC50) for 1-2 hours. Include a DMSO control.

-

VEGF Stimulation: Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

-

Cell Lysis: Immediately wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-VEGFR-2, total VEGFR-2, and the loading control. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. The optimal concentration is the lowest concentration that significantly inhibits VEGF-induced phosphorylation.

Mandatory Visualizations

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Caption: Workflow for determining the optimal inhibitor concentration.

Caption: Logic for selecting the optimal experimental concentration.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VEGFR-2 Inhibitor: Vegfr-2-IN-13

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels.[1][2] It is a receptor tyrosine kinase that, upon binding to its ligand (primarily VEGF-A), triggers a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[3][4][5] These pathways include the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt signaling axes.[3][6] Due to its central role in angiogenesis, which is a hallmark of cancer, VEGFR-2 is a significant target for anti-cancer drug development.[2] Small molecule inhibitors targeting the kinase activity of VEGFR-2, such as Vegfr-2-IN-13, are vital tools for both basic research and therapeutic development.

Reconstitution of Vegfr-2-IN-13

Proper reconstitution of the lyophilized inhibitor is critical for ensuring its stability and activity. The following protocol provides a general guideline.

Materials:

-

Vegfr-2-IN-13 (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated precision pipettes

Protocol:

-

Pre-equilibration: Before opening, allow the vial of lyophilized Vegfr-2-IN-13 to equilibrate to room temperature for at least 20 minutes. This prevents condensation from entering the vial, which can affect compound stability.

-

Solvent Addition: Based on the information for the related compound VEGFR-2-IN-6, DMSO is a suitable solvent.[7][8] To prepare a stock solution (e.g., 10 mM), carefully add the calculated volume of anhydrous DMSO to the vial. For example, to make a 10 mM stock from 1 mg of a compound with a molecular weight of 423.5 g/mol (the MW of VEGFR-2-IN-6), you would add 236.1 µL of DMSO.

-

Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[8] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Immediately transfer the aliquots to the appropriate storage temperature as detailed below.

Storage and Stability

The stability of Vegfr-2-IN-13 is dependent on proper storage conditions, both as a powder and in solution.

-

Lyophilized Powder: The solid form of the inhibitor is generally stable for extended periods. Based on data for VEGFR-2-IN-6, the powder should be stored at -20°C for long-term stability (up to 3 years).[7]

-

Stock Solution in Solvent: Once reconstituted in a solvent like DMSO, the inhibitor is less stable. To maintain integrity, stock solutions should be stored at -80°C.[7][9] Under these conditions, the solution is typically stable for at least 6 months.[7] For short-term use, storage at -20°C may be acceptable for up to one month.[7]

Key Recommendation: Avoid repeated freeze-thaw cycles of the stock solution. Use a fresh aliquot for each experiment.

Quantitative Data Summary

The following table summarizes solubility and storage data for the related inhibitor, VEGFR-2-IN-6, as a reference.

| Parameter | Value & Conditions | Source(s) |

| Solubility | In DMSO: 25 mg/mL (59.03 mM). Ultrasonic treatment may be needed. | [7] |

| Storage (Powder) | -20°C for 3 years. | [7] |

| 4°C for 2 years. | [7] | |

| Storage (Solvent) | In DMSO at -80°C for 6 months. | [7][9] |

| In DMSO at -20°C for 1 month. | [7][9] |

Visualizations and Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[6] This activation initiates multiple downstream signaling cascades that regulate key cellular processes involved in angiogenesis.

Caption: Key VEGFR-2 signaling pathways activated by VEGF-A binding.

Experimental Workflow: Reconstitution and Storage

The following diagram outlines the standardized procedure for preparing and storing the VEGFR-2 inhibitor to ensure experimental reproducibility.